Cas no 852440-71-2 (2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide)

2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1-(4-chlorophenyl)-1,4-dihydro-4-oxo-N-phenyl-
- 2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
- 852440-71-2
- F0679-0246
- 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide
- AKOS024595885
- 2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide
- 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide
-
- Inchi: 1S/C19H14ClN5O2/c20-13-6-8-15(9-7-13)25-18-16(10-22-25)19(27)24(12-21-18)11-17(26)23-14-4-2-1-3-5-14/h1-10,12H,11H2,(H,23,26)
- InChI Key: SHUDORYQTDVMAH-UHFFFAOYSA-N
- SMILES: C1N(CC(NC2=CC=CC=C2)=O)C(=O)C2C=NN(C3=CC=C(Cl)C=C3)C=2N=1
Computed Properties
- Exact Mass: 379.0836024g/mol
- Monoisotopic Mass: 379.0836024g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 587
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 79.6Ų
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- pka: 13.42±0.70(Predicted)
2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0679-0246-20μmol |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852440-71-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0679-0246-15mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852440-71-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0679-0246-4mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852440-71-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0679-0246-20mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852440-71-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0679-0246-3mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852440-71-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0679-0246-10mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852440-71-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0679-0246-1mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852440-71-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0679-0246-30mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852440-71-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0679-0246-40mg |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852440-71-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0679-0246-10μmol |
2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide |
852440-71-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide Related Literature
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
Additional information on 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide
Comprehensive Overview of 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide (CAS No. 852440-71-2)
The compound 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide (CAS No. 852440-71-2) is a specialized pyrazolo[3,4-d]pyrimidine derivative that has garnered significant attention in pharmaceutical and biochemical research. Its unique molecular structure, featuring a 4-chlorophenyl group and a phenylacetamide moiety, positions it as a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and autoimmune diseases.
In recent years, the scientific community has focused on small-molecule inhibitors like 852440-71-2 due to their ability to modulate specific signaling pathways. This compound's pyrimidine core and chlorophenyl substitution contribute to its binding affinity for enzymes such as phosphodiesterases (PDEs) and tyrosine kinases, which are critical in cellular proliferation and inflammation. As the search for precision medicine intensifies, 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide is being explored for its selectivity and low off-target effects, aligning with the trend toward personalized therapeutics.
The synthesis of CAS No. 852440-71-2 involves multi-step organic reactions, including cyclocondensation and amide coupling, which are well-documented in peer-reviewed journals. Its crystalline form and solubility profile make it suitable for formulation studies, a key consideration for drug development. With the rise of AI-driven drug discovery, this compound has also been screened in virtual libraries to predict its interactions with biological targets, reflecting the integration of computational and experimental approaches in modern pharmacology.
From a commercial perspective, 852440-71-2 is listed in catalogs of fine chemical suppliers, catering to academic and industrial labs. Its applications extend to proteomics research and high-throughput screening, addressing the need for novel biochemical probes. Environmental and safety studies confirm its stability under standard lab conditions, though proper handling protocols are recommended. As the demand for bioactive heterocycles grows, this compound exemplifies the intersection of medicinal chemistry and drug innovation.
In summary, 2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl-N-phenylacetamide represents a versatile scaffold with broad implications for drug design and mechanistic studies. Its relevance to cancer research, inflammatory disorders, and signal transduction ensures continued interest, while advancements in cheminformatics and structural biology further illuminate its potential. For researchers seeking lead compounds or molecular tools, this CAS-registered entity offers a compelling avenue for exploration.
852440-71-2 (2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-phenylacetamide) Related Products
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)




